2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one
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Overview
Description
2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one is an organic compound with a complex structure that includes a cyclohexenone ring substituted with butyryl, hydroxy, and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexenone Ring: This can be achieved through an aldol condensation reaction between a suitable ketone and an aldehyde.
Introduction of the Butyryl Group: The butyryl group can be introduced via an acylation reaction using butyryl chloride in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Phenoxyphenyl Substitution: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and greener solvents.
Chemical Reactions Analysis
Types of Reactions
2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyphenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of diols.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Properties
IUPAC Name |
2-butanoyl-3-hydroxy-4-(3-phenoxyphenyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-2-7-19(23)21-20(24)13-12-18(22(21)25)15-8-6-11-17(14-15)26-16-9-4-3-5-10-16/h3-6,8-11,14,18,25H,2,7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBMANATOQPDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(CCC1=O)C2=CC(=CC=C2)OC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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